6-tert-Butyl-2,4-dimethylanisole
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Overview
Description
6-tert-Butyl-2,4-dimethylanisole is an organic compound with the molecular formula C12H18O. It is a derivative of anisole, featuring tert-butyl and dimethyl substituents on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butyl-2,4-dimethylanisole typically involves the alkylation of 2,4-dimethylanisole with tert-butyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure the selective introduction of the tert-butyl group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 6-tert-Butyl-2,4-dimethylanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
6-tert-Butyl-2,4-dimethylanisole finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized as an antioxidant and stabilizer in various industrial applications, including fuels and polymers
Mechanism of Action
The mechanism of action of 6-tert-Butyl-2,4-dimethylanisole involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Shares similar structural features but differs in the position of the functional groups.
2-tert-Butyl-4,6-dimethylphenol: Another closely related compound with slight variations in the substituent positions.
Uniqueness: 6-tert-Butyl-2,4-dimethylanisole is unique due to its specific arrangement of tert-butyl and dimethyl groups on the anisole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
67845-33-4 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-tert-butyl-2-methoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C13H20O/c1-9-7-10(2)12(14-6)11(8-9)13(3,4)5/h7-8H,1-6H3 |
InChI Key |
PZISTOMBMFSTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC)C |
Origin of Product |
United States |
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